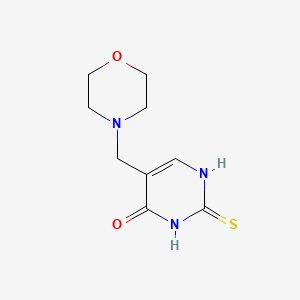
5-(Morpholinomethyl)-2-thiouracil
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and other conditions. .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its role as a reactant or a product, the kinetics and mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, stability under various conditions, spectroscopic properties, and reactivity with common reagents .Scientific Research Applications
Pharmaceutical Ingredient Quality Control
5-(Morpholinomethyl)-2-thiouracil: has been studied for its role in the quality control of active pharmaceutical ingredients (APIs). The development of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methods for determining APIs in substances is crucial for the creation of new medicinal products . This compound, with its low toxicity, exhibits antioxidant and hepatoprotective properties, making it a valuable subject for API determination .
Antimicrobial and Anti-inflammatory Applications
Derivatives of 1,2,4-triazole, which include 5-(Morpholinomethyl)-2-thiouracil , are actively researched for their ability to manifest a wide range of biological effects. They have been used as antimicrobial and anti-inflammatory agents, among other pharmacological activities . This highlights the compound’s potential in developing treatments for infections and inflammatory conditions.
Analgesic and Antiepileptic Properties
The compound’s derivatives are also explored for their analgesic and antiepileptic effects. This is particularly significant in the search for new pain management and seizure control medications, where 5-(Morpholinomethyl)-2-thiouracil could play a foundational role in the synthesis of new drugs .
Antiviral and Antihypertensive Research
Scientific literature suggests that 5-(Morpholinomethyl)-2-thiouracil and its related compounds have been investigated for their antiviral and antihypertensive properties. This includes research into treatments for diseases such as hypertension and viral infections .
Antimalarial and Sedative Effects
The compound has been part of studies looking into antimalarial and sedative drugs. Its structural flexibility allows for the synthesis of various derivatives that could lead to new, effective antimalarial treatments and sedatives .
Antihistamine and Anti-Tuberculosis (Anti-TB) Drug Development
Lastly, 5-(Morpholinomethyl)-2-thiouracil is involved in the development of antihistamines and anti-TB drugs. Its broad spectrum of pharmacological activity is being leveraged to create treatments for allergies and tuberculosis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-8-7(5-10-9(15)11-8)6-12-1-3-14-4-2-12/h5H,1-4,6H2,(H2,10,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEPLLSIVTXHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237845 | |
| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholinomethyl)-2-thiouracil | |
CAS RN |
89665-74-7 | |
| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



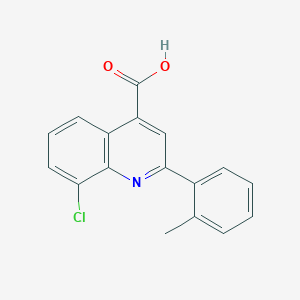


![[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol](/img/structure/B1608634.png)

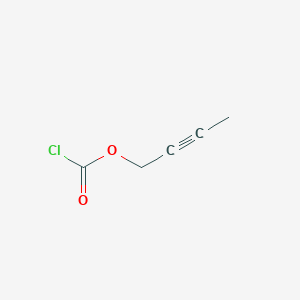
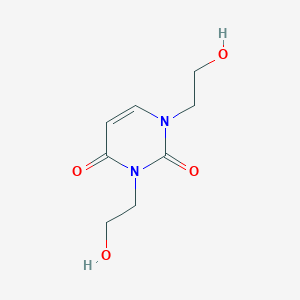
![1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane](/img/structure/B1608639.png)
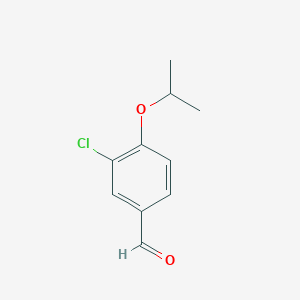

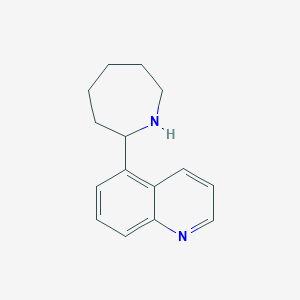

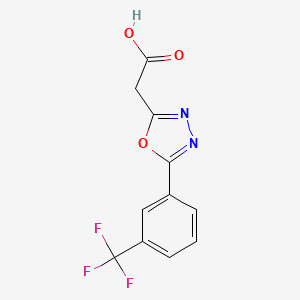
![1-Methyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1608651.png)